

Technical Support Center: Improving Chromium Recovery from Laterite Nickel Ore

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Compound of Interest

Compound Name: *chromium;nickel*

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This technical support center provides researchers, scientists, and development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental recovery of chromium from laterite nickel ore.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is my overall chromium recovery rate significantly lower than expected?

Answer: Low chromium recovery is a common and multifaceted issue when processing laterite ores. Several factors could be contributing to this problem:

- **Loss of Fine-Grained Chromite:** A significant portion of chromite in laterite can be extremely fine (e.g., finer than 0.02 mm).[1] During physical separation processes like desliming or hydrocyclone classification, these fine particles are often lost to the tailings or slime fraction.

[1][2] The comminution involved in some nickel-cobalt hydrometallurgical processes can further reduce the particle size of chromite, exacerbating these losses.[3]

- **Inadequate Liberation:** Chromite particles may not be fully liberated from the surrounding gangue minerals, primarily goethite, limonite, and serpentine.[1] If the ore is not ground to an optimal size, these locked particles will not be effectively separated by gravity or magnetic methods.
- **Sub-optimal Separation Process:** The chosen beneficiation flowsheet may not be suitable for the specific mineralogy of your ore. A single-stage separation is often insufficient. For instance, conventional physical separation might yield a Cr₂O₃ recovery of only 2.28%, whereas a modified process involving multi-stage hydrocyclones and magnetic separation can improve this to over 22%.[2]
- **Chromium Deportment:** Not all chromium in the ore is present as recoverable chromite. A substantial fraction can be structurally substituted within the crystal lattice of iron (oxyhydr)oxides like goethite.[4][5] This portion of chromium is not recoverable by physical means and requires hydrometallurgical or pyrometallurgical approaches. The maximum theoretical recovery rate via physical methods is limited to the percentage of chromium present as chromite.[1]

Question: My chromite concentrate has a high iron content, resulting in a low Cr/Fe ratio. How can I improve its purity?

Answer: A low chromium-to-iron (Cr/Fe) ratio is a frequent challenge due to the inherent association of chromite with iron-bearing minerals in laterite.

- **Presence of Ferromagnetic Minerals:** During nickel-cobalt extraction processes that involve a reduction roast, iron oxides like goethite and hematite are converted to ferromagnetic forms such as magnetite.[3][6] These can be inadvertently recovered with chromite during magnetic separation, lowering the final concentrate grade.
- **Insufficient Gangue Rejection:** Silicate minerals and iron oxides (limonite) that have similar densities or magnetic susceptibilities to chromite can be difficult to separate.[1]
- **Solutions:**

- Multi-Stage Cleaning: Incorporate multiple cleaning stages in your separation process. For example, after an initial gravity or magnetic separation, the rougher concentrate can be re-processed to remove more impurities.[6]
- Selective Leaching: A selective acid leach can be used to dissolve some of the iron-bearing gangue without significantly affecting the chemically stable chromite.[7]
- Reductive Roasting and Magnetic Separation: This pyrometallurgical approach is designed to specifically address iron. By roasting the ore with a reducing agent, hematite is reduced to metallic iron, which can then be effectively removed by magnetic separation, leaving chromium in the non-magnetic tailings.[8] This process can produce an iron concentrate suitable for ironmaking while concentrating chromium in the residue.[8]

Question: I am using a hydrometallurgical process (e.g., High-Pressure Acid Leaching - HPAL), but the chromium is not leaching effectively. What is the issue?

Answer: The primary chromium-bearing mineral, chromite (an Fe-Cr spinel), is chemically stable and highly refractory, making it resistant to dissolution under many leaching conditions, including HPAL.[2][9]

- Mineralogy: The purpose of HPAL is typically to dissolve nickel and cobalt from the host laterite minerals (limonite, serpentine), while stable minerals like chromite remain largely undissolved.[2] This is also a cause of severe equipment erosion in HPAL plants.[2]
- Inefficient Host Phase Dissolution: If chromium is substituted into the structure of goethite, its dissolution can be inhibited. Standard sequential extraction procedures have been shown to be inadequate, recovering only 2-18% of the chromium because they fail to completely dissolve the host iron (oxyhydr)oxides.[10] An optimized extraction at higher temperatures (e.g., 75°C) and for longer durations may be necessary to dissolve these phases.[4]
- Alternative Hydrometallurgical Routes: To dissolve chromite itself, more aggressive conditions are required. This can involve:
 - Oxidative Alkaline Roasting: Roasting the concentrate with soda ash at high temperatures (e.g., 900°C) can convert insoluble Cr(III) into water-soluble Cr(VI) (sodium chromate), which can then be leached with water.[3][6]

- Pressure Leaching with Strong Acids: Using hydrochloric acid under pressure has been proposed to extract Ni, Co, Cr, and Fe simultaneously.[3]
- Sulfuric Acid Leaching with an Oxidant: A clean hydrometallurgical process involves decomposing chromite in a sulfuric acid solution with an oxidant to extract Cr³⁺ directly into the solution.[11]

Frequently Asked Questions (FAQs)

1. What are the primary chromium-bearing minerals in laterite nickel ore? The primary chromium-bearing mineral is chromite, a type of spinel.[1] However, a significant amount of chromium can also be present as Cr(III) substituted for Fe(III) in the crystal structures of iron (oxyhydr)oxides like goethite and hematite.[4][5][9] A smaller fraction may exist as adsorbed Cr(VI) oxyanions on mineral surfaces.[5][9]

2. What are the main challenges in recovering chromium from laterite ores? The main challenges include:

- Fine Particle Size: A high proportion of chromite particles are extremely fine, leading to significant losses during physical separation.[1][3]
- Mineralogical Complexity: Chromium is distributed between recoverable chromite and non-recoverable forms within iron oxides.[1][4]
- High Clay and Slime Content: The ore is often characterized by significant argillation (clay content), which complicates physical separation processes.[1]
- Association with Iron: The intimate association and similar physical properties of chromite and iron-bearing gangue minerals make separation difficult and affect the final concentrate purity.[1][2]

3. What are the principal methods for improving chromium recovery? The main strategies can be categorized as:

- Physical Beneficiation: These methods exploit differences in density, magnetic susceptibility, and particle size. Common techniques include gravity concentration (shaking tables, spiral

concentrators), magnetic separation (low and high intensity), and classification (hydrocyclones).[2][6][12] These are often used in combination.

- Pyrometallurgy: This involves high-temperature processes. A key method is reduction roasting followed by magnetic separation, which aims to separate iron from chromium by converting iron oxides to a metallic, highly magnetic form.[8]
- Hydrometallurgy: These are chemical processes. For chromite concentrates, this can involve roasting with soda ash to form soluble sodium chromate.[3] Another approach is direct acid leaching under aggressive conditions to dissolve the chromite.[11]

4. What is a realistic chromium recovery rate and concentrate grade? Recovery rates and grades are highly dependent on the ore's specific mineralogy and the process used.

- Physical separation of unprocessed laterite can yield concentrates with 20.1% Cr (29.4% Cr₂O₃) at a 44% recovery.[6]
- A combined gravity-magnetic process on an Indonesian laterite ore produced a concentrate with 33.45% chromium content at a 40.23% recovery rate.[12]
- A modified physical separation process achieved a final concentrate with a Cr₂O₃ grade of 39.29% and a recovery of 22.63%.[2]
- Beneficiation of leach residue has been shown to recover up to 53% of the chromium in a concentrate containing 22.9% Cr (33.4% Cr₂O₃).[6]

5. Why is the Cr/Fe ratio important? The Cr/Fe ratio is a critical quality parameter for the use of chromite concentrates in metallurgical applications, particularly for producing ferrochrome alloys. A higher Cr/Fe ratio is generally more desirable. A ratio of 1.70, for example, meets the standards for use in electric arc furnace operations.[2]

Data Presentation

Table 1: Comparison of Chromium Recovery Methods and Results

Method / Process Stage	Ore/Feed Type	Cr Grade in Concentrate	Cr Recovery Rate (%)	Cr/Fe Ratio	Reference
Conventional Physical Separation	Limonite Laterite	37.67% (Cr ₂ O ₃)	2.28%	-	[2]
Modified Physical Separation	Limonite Laterite	39.29% (Cr ₂ O ₃)	22.63%	1.70	[2]
Gravity-Magnetic Combination	Indonesian Laterite	33.45% (Cr)	40.23%	-	[12]
Gravity Scavenging & Tabling	Laterite Leach Residue	22.9% (Cr)	53%	1.6:1	[6]
High-Intensity Magnetic Separation	Laterite Leach Residue	18.6% (Cr)	47%	-	[6]
Reduction Roast & Magnetic Sep.	Sulfuric Acid Leach Residue	3.5% (Cr in Tailings)	85% (Cr to Tailings)	-	[8]

Table 2: Optimal Conditions for Reductive Roasting of Leach Residue

Parameter	Optimal Value
Roasting Temperature	1200 °C
Reducing Agent (Coal) Dosage	30%
Reaction Duration	60 min

(Source:[8])

Experimental Protocols

1. Protocol: Integrated Physical Separation of Chromite This protocol is based on an optimized flowsheet designed to maximize the recovery of fine-grained chromite.[2][12]

- Objective: To produce a chromite concentrate by separating it from the bulk of iron oxides and silicate gangue.
- Methodology:
 - Ore Washing & Desliming: Slurry the raw laterite ore with water to wash away clay and ultrafine particles. This step is crucial to improve the efficiency of subsequent separation stages.[1]
 - Two-Stage Hydrocyclone Classification:
 - Feed the deslimed slurry into a primary hydrocyclone. The denser, coarser particles, including a portion of the chromite, will report to the underflow.
 - Direct the underflow to a secondary hydrocyclone for further classification to better concentrate the target mineral fraction. The underflow from this stage is the pre-concentrate.[2]
 - Magnetic Separation:
 - Process the pre-concentrate through a weak-intensity magnetic separator (WIMS) to remove any highly magnetic minerals (e.g., magnetite).
 - Process the non-magnetic fraction from the WIMS through a high-intensity magnetic separator (HIMS). Chromite is paramagnetic and will report to the magnetic concentrate.[2]
 - Gravity Concentration (Shaking Table):
 - Feed the HIMS concentrate to a primary shaking table. The high-density chromite will be separated from lower-density gangue.

- Collect the concentrate from the primary table and feed it to a secondary (cleaner) shaking table for final upgrading to produce the final chromite concentrate.[12][13]

2. Protocol: Reductive Roasting and Magnetic Separation This protocol is designed to treat a laterite leach residue where valuable metals are intimately mixed.[8]

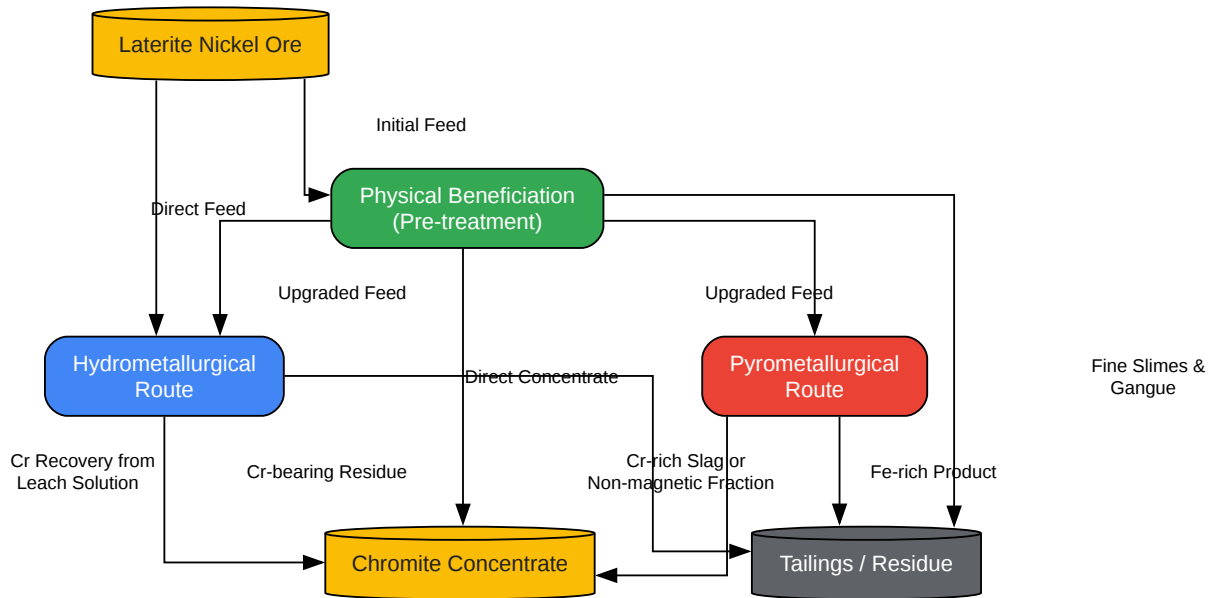
- Objective: To selectively reduce iron oxides to metallic iron for magnetic removal, thereby concentrating chromium in the non-magnetic product.
- Methodology:
 - Sample Preparation: Obtain a dried sample of laterite sulfuric acid leach residue.
 - Mixing: Mix the residue with a reducing agent (e.g., powdered coal) at a dosage of 30% by weight.[8]
 - Roasting: Place the mixture in a furnace. Heat to a roasting temperature of 1200 °C and maintain for a duration of 60 minutes in a reducing atmosphere.[8] During this stage, hematite (Fe_2O_3) is reduced to metallic iron (Fe).
 - Cooling and Grinding: Quench the roasted product in water and grind it to ensure liberation of the newly formed metallic iron particles.
 - Magnetic Separation: Create a slurry of the ground product and pass it through a magnetic separator.
 - The highly magnetic metallic iron will be recovered as the concentrate.
 - The non-magnetic tailings will contain the enriched chromium (as Cr_2O_3 and CrS), along with other non-magnetic minerals.[8]

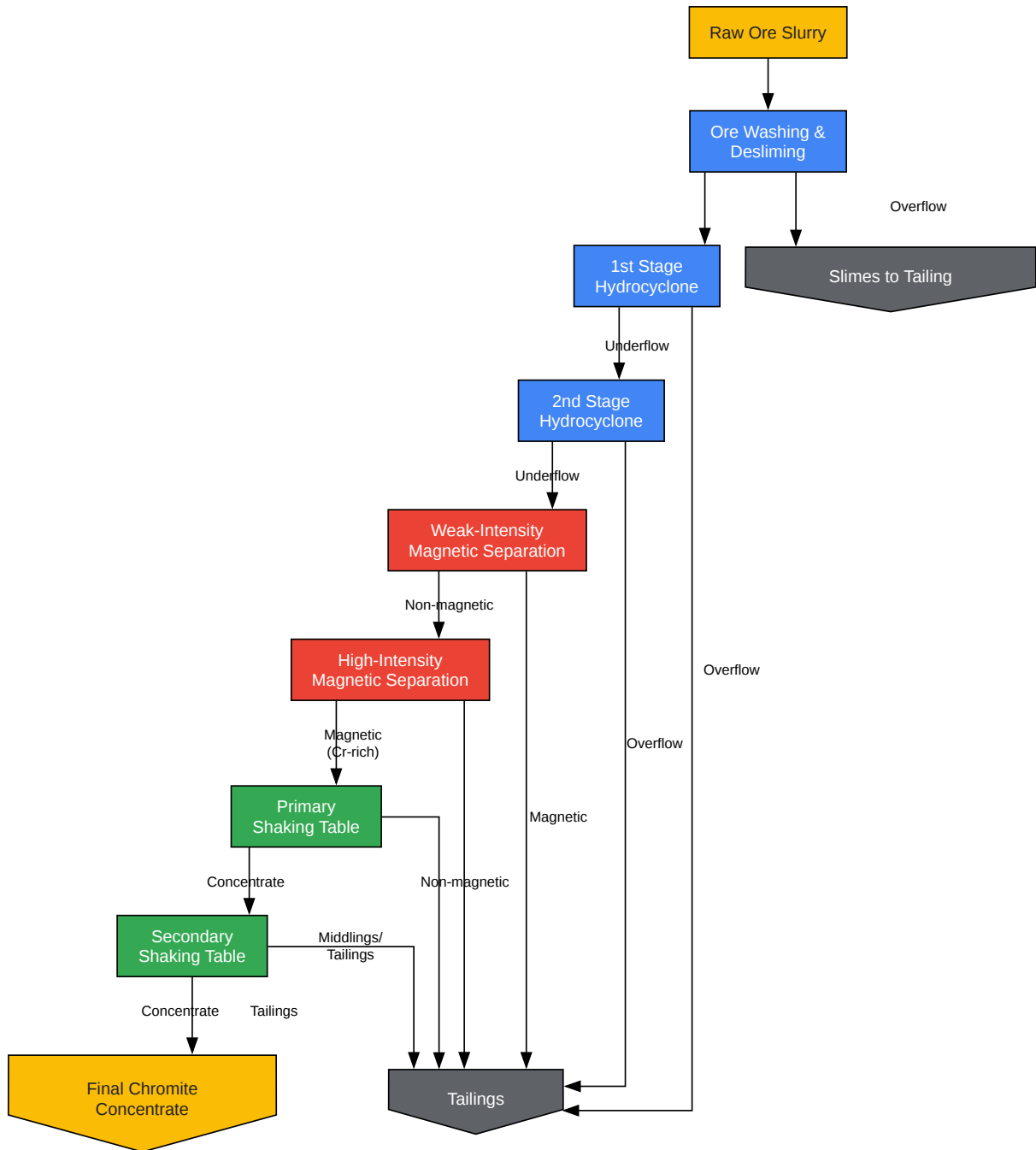
3. Protocol: Analysis of Chromium Content by FAAS This protocol outlines a method for digesting a solid ore sample to determine its total chromium content.[14]

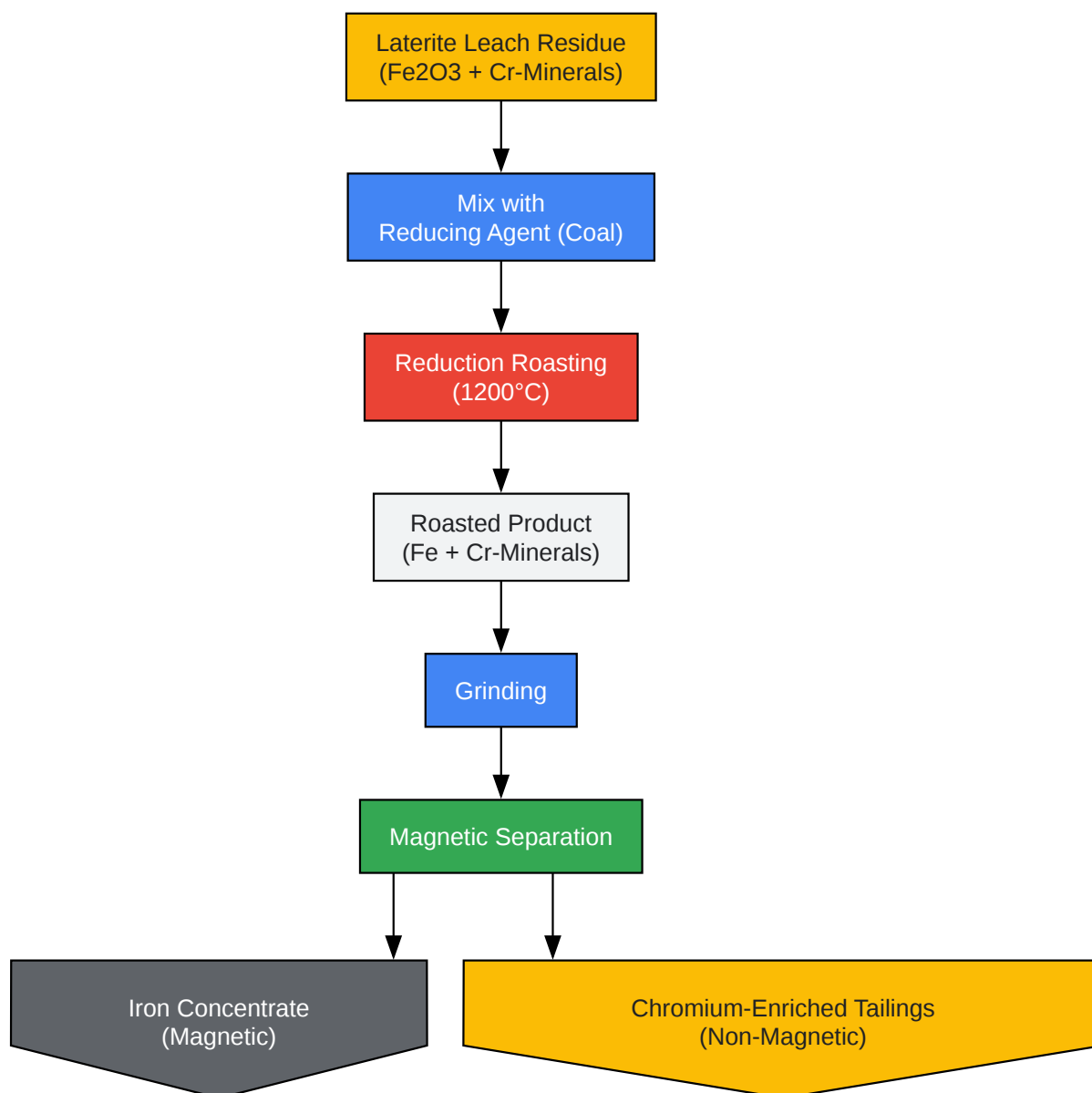
- Objective: To accurately measure the total chromium concentration in a laterite ore sample.
- Methodology:

- Sample Decomposition:
 - Weigh a representative sample of the finely ground ore.
 - Place the sample in a suitable vessel and add a mixed acid solution of phosphoric acid, sulfuric acid, nitric acid, and perchloric acid.
 - Heat the mixture to facilitate the complete decomposition of the sample.
- Interference Mitigation:
 - Add sodium sulfate and ammonium chloride to the solution to eliminate interference from other common elements present in the ore.[\[14\]](#)
 - Use a matrix-matching method to negate interference from high concentrations of Fe(III).[\[14\]](#)
- Analysis:
 - Dilute the final solution to a known volume.
 - Analyze the chromium concentration using Flame Atomic Absorption Spectrometry (FAAS).
 - Prepare a calibration curve using standard chromium solutions to quantify the sample's concentration. The linear range is typically 0.05-10.0 mg/L.[\[14\]](#)

Visualizations







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